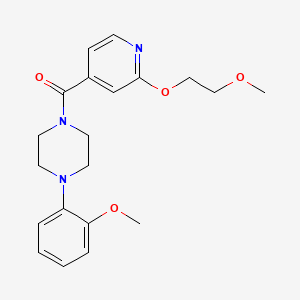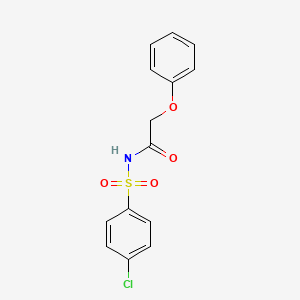![molecular formula C18H22N2O2S B2906130 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476356-52-2](/img/structure/B2906130.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic compound with a complex structure. It belongs to the class of thiazole derivatives, which have been investigated for their diverse biological activities. The compound’s molecular formula is C24H21BrN2O2S . Let’s explore further.
科学的研究の応用
Anticancer and Cytotoxic Agents
Thiazole derivatives have been extensively studied for their anticancer and cytotoxic properties. Compounds with a thiazole moiety, such as the one , have shown potential in inhibiting tumor cell lines . The structural flexibility and the presence of both electron-rich and electron-deficient sites on the thiazole ring make it a valuable scaffold for designing compounds that can interact with various biological targets, including those relevant to cancer therapy.
Antimicrobial Activity
The thiazole ring is a common feature in many antimicrobial agents. Its incorporation into compounds can enhance their ability to inhibit the growth of bacteria and other pathogens. This is particularly important in the development of new antibiotics to combat resistant strains .
Anti-Inflammatory Properties
Thiazole derivatives are known to exhibit anti-inflammatory activity. This is crucial for the treatment of chronic inflammatory diseases such as arthritis. The compound could be modified to optimize its anti-inflammatory effects and minimize side effects .
Neuroprotective Applications
Given the biological activity of thiazole compounds, there is potential for neuroprotective applications. These compounds could be used in the treatment of neurodegenerative diseases by protecting neurons from damage or death .
Antioxidant Properties
Thiazoles have been identified as potent antioxidants. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including aging and cancer .
Enzyme Inhibition
Thiazole derivatives can act as enzyme inhibitors, making them useful in the treatment of diseases where enzyme activity is dysregulated. For example, they can be designed to inhibit kinases involved in cancer cell proliferation .
作用機序
Target of Action
The primary targets of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide are Rho-associated protein kinases . These kinases play a crucial role in various cellular processes such as cell migration, cell proliferation, and smooth muscle contraction .
Mode of Action
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide acts as an inhibitor of Rho-associated protein kinases . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .
Biochemical Pathways
The compound’s action on Rho-associated protein kinases affects the Rho/ROCK pathway , which is involved in various cellular functions such as cell migration, cell proliferation, and smooth muscle contraction .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The inhibition of Rho-associated protein kinases by N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to the relaxation of smooth muscles . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-22-15-10-8-13(9-11-15)16-12-23-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAPVJKUHNFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)
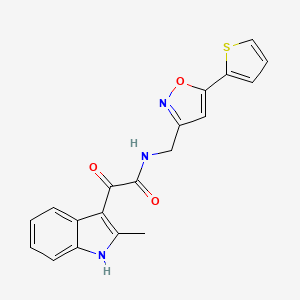
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
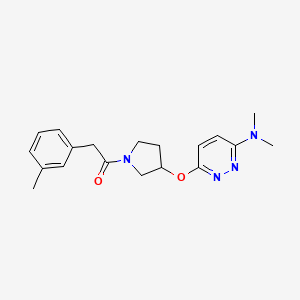
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
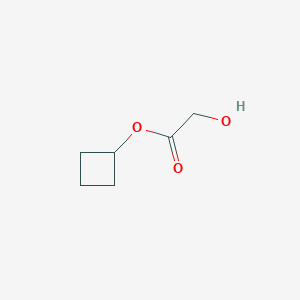
![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-phenylurea](/img/structure/B2906056.png)
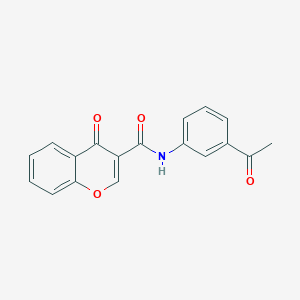


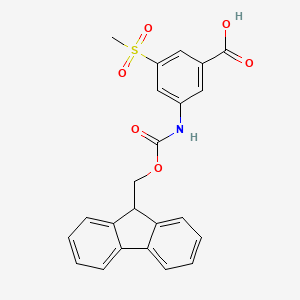
![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)
